

An In-depth Technical Guide to the Synthesis and Characterization of Tetravinylmethane

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Compound of Interest

Compound Name: Tetravinylmethane

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Abstract

Tetravinylmethane, with the systematic IUPAC name 3,3-diethenyl-1,4-pentadiene^{[1][2]}, is a unique aliphatic hydrocarbon featuring a central quaternary carbon atom bonded to four vinyl groups. Its highly unsaturated and symmetric structure makes it a molecule of significant interest in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of **tetravinylmethane**, including detailed experimental protocols, tabulated physical and spectroscopic data, and visualizations of synthetic pathways.

Introduction

Tetravinylmethane (C₉H₁₂) is a non-polar organic compound with a molar mass of approximately 120.19 g/mol.^{[1][2]} Its structure, consisting of a central carbon atom connected to four vinyl (-CH=CH₂) substituents, presents a unique spatial arrangement that has intrigued chemists. The synthesis of this sterically hindered molecule is non-trivial and has been approached through various synthetic strategies. This guide will detail the key methodologies for its preparation and the analytical techniques used for its characterization.

Physical and Spectroscopic Properties

A summary of the known physical and spectral properties of **tetravinylmethane** is presented below.

Table 1: Physical Properties of **Tetravinylmethane**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂	[1][2]
Molar Mass	120.19 g/mol	[1][2]
Boiling Point	130 °C (estimated)	
Density	0.776 g/cm ³ at 25 °C (estimated)	
Refractive Index	1.467 at 25 °C (estimated)	
CAS Number	20685-34-1	[1][2]

Table 2: Spectroscopic Data of **Tetravinylmethane**

Technique	Data	Reference
¹ H NMR	No experimental data available in searched literature.	
¹³ C NMR	No experimental data available in searched literature.	
Infrared (IR)	No experimental data available in searched literature.	

Synthesis of Tetravinylmethane

Two primary synthetic routes for **tetravinylmethane** have been reported in the literature.

Synthesis via Grignard Reaction with Pentaerythrityl Tetrabromide (Berger et al., 1964)

This classical approach involves the reaction of a vinyl Grignard reagent with pentaerythrityl tetrabromide.

Experimental Protocol:

Materials:

- Pentaerythrityl tetrabromide
- Magnesium turnings
- Vinyl bromide
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Ammonium chloride solution (saturated)
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate
- Standard laboratory glassware for Grignard reactions (oven-dried)
- Inert atmosphere (e.g., nitrogen or argon)

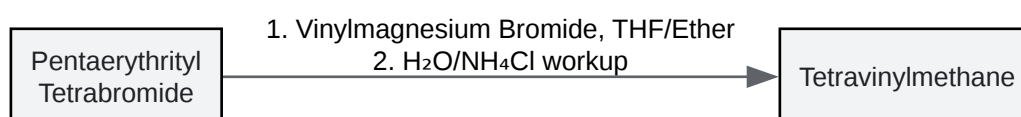
Procedure:

- **Preparation of Vinylmagnesium Bromide:** In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of vinyl bromide in anhydrous THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
- **Reaction with Pentaerythrityl Tetrabromide:** Cool the vinylmagnesium bromide solution in an ice bath. Prepare a solution of pentaerythrityl tetrabromide in anhydrous diethyl ether. Slowly

add the pentaerythrityl tetrabromide solution to the cooled Grignard reagent with vigorous stirring.

- **Work-up:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding saturated ammonium chloride solution.
- **Extraction and Purification:** Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Diagram of Synthetic Pathway (Berger et al.)



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Caption: Synthesis of **Tetravinylmethane** via Grignard Reaction.

Synthesis using Penta-2,4-dienyl(dipropyl)borane (Bubnov et al.)

A more contemporary method utilizes organoborane chemistry.[1]

Experimental Protocol:

Detailed experimental procedures for this specific synthesis were not available in the searched literature. The general approach involves the reaction of penta-2,4-dienyl(dipropyl)borane with a suitable vinylating agent.

Characterization of Tetravinylmethane

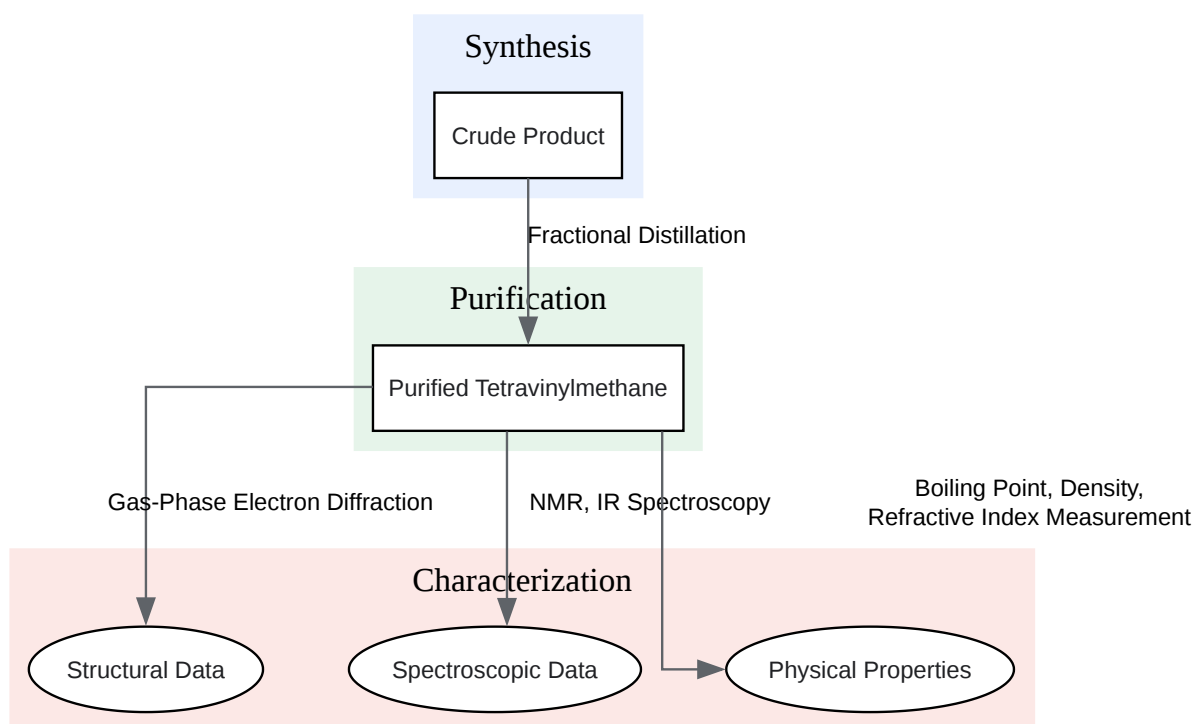
Gas-Phase Electron Diffraction

The molecular structure of **tetravinylmethane** has been determined by gas-phase electron diffraction.^[1] This technique provides precise measurements of bond lengths and angles in the gaseous state.

Table 3: Structural Parameters of **Tetravinylmethane** from Gas-Phase Electron Diffraction

Parameter	Value
C-C bond length	$1.538 \pm 0.003 \text{ \AA}$
C=C bond length	$1.337 \pm 0.003 \text{ \AA}$
C-H bond length	$1.095 \pm 0.004 \text{ \AA}$
C-C=C bond angle	$121.9 \pm 0.2^\circ$
C-C-C bond angle	109.5° (assumed tetrahedral)

Diagram of Characterization Workflow



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Caption: General workflow for the characterization of synthesized **tetravinylmethane**.

Conclusion

This technical guide has summarized the available information on the synthesis and characterization of **tetravinylmethane**. While classical and modern synthetic routes exist, detailed experimental protocols and comprehensive spectroscopic data remain somewhat elusive in readily accessible literature. The provided information, particularly the classical Grignard-based synthesis and the structural parameters from gas-phase electron diffraction, serves as a solid foundation for researchers interested in this unique hydrocarbon. Further investigation to fully elucidate its spectroscopic properties is warranted.

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References

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